Cas no 896341-68-7 (N-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-methylbenzene-1-sulfonamide)

N-2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a benzenesulfonyl and thiophene moiety, offering versatile reactivity for synthetic and pharmaceutical applications. Its structure combines aromatic and heterocyclic components, making it valuable as an intermediate in organic synthesis, particularly in the development of sulfonamide-based compounds. The presence of both sulfonyl groups enhances its potential as a precursor for biologically active molecules, including enzyme inhibitors or receptor modulators. The compound's stability and well-defined reactivity profile allow for precise functionalization, supporting its use in medicinal chemistry and material science research. Careful handling is recommended due to its potential sensitivity to hydrolysis or thermal decomposition.
N-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-methylbenzene-1-sulfonamide structure
896341-68-7 structure
Product Name:N-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-methylbenzene-1-sulfonamide
CAS No:896341-68-7
MF:C19H19NO4S3
MW:421.553461313248
CID:6134502
PubChem ID:16829639
Update Time:2025-10-29

N-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-methylbenzene-1-sulfonamide
    • SR-01000023124
    • SR-01000023124-1
    • AKOS021695854
    • N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
    • AKOS002070252
    • F2570-0655
    • 4-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide
    • 4-methyl-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
    • 896341-68-7
    • N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-4-methylbenzenesulfonamide
    • Inchi: 1S/C19H19NO4S3/c1-15-9-11-17(12-10-15)27(23,24)20-14-19(18-8-5-13-25-18)26(21,22)16-6-3-2-4-7-16/h2-13,19-20H,14H2,1H3
    • InChI Key: MXEWAFSQKQFRGY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(C(C1=CC=CS1)CNS(C1C=CC(C)=CC=1)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 421.04762161g/mol
  • Monoisotopic Mass: 421.04762161g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 667
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 125Ų

N-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-methylbenzene-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2570-0655-2μmol
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
896341-68-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2570-0655-5μmol
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
896341-68-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2570-0655-10μmol
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
896341-68-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2570-0655-20μmol
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
896341-68-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2570-0655-1mg
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
896341-68-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2570-0655-2mg
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
896341-68-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2570-0655-3mg
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
896341-68-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2570-0655-4mg
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
896341-68-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2570-0655-5mg
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
896341-68-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2570-0655-10mg
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
896341-68-7 90%+
10mg
$79.0 2023-05-16

Additional information on N-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-methylbenzene-1-sulfonamide

N-2-(Benzenesulfonyl)-2-(Thiophen-2-yl)ethyl-4-methylbenzene-1-sulfonamide: An Overview of a Promising Compound in Medicinal Chemistry

N-2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-methylbenzene-1-sulfonamide (CAS No. 896341-68-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

The molecular structure of N-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-methylbenzene-1-sulfonamide is characterized by the presence of a thiophene ring, a benzene ring, and a sulfonyl group. These functional groups contribute to the compound's high reactivity and stability, making it an attractive candidate for various pharmaceutical applications. The thiophene ring, in particular, is known for its ability to enhance the lipophilicity and bioavailability of molecules, which is crucial for effective drug delivery.

Recent studies have highlighted the potential of N-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-methylbenzene-1-sulfonamide in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action involves the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK.

Beyond its anti-inflammatory properties, N-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-methylbenzene-1-sulfonamide has also shown promise in cancer research. A preclinical study conducted at the National Cancer Institute demonstrated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The selective cytotoxicity is attributed to its ability to disrupt mitochondrial function and activate caspase-dependent apoptotic pathways.

In addition to its therapeutic potential, the synthesis and characterization of N-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-methylbenzene-1-sulfonamide have been extensively studied. A recent paper in Organic Letters described an efficient synthetic route that involves the coupling of 4-methylbenzenesulfonyl chloride with 2-(thiophen-2-yl)ethanamine followed by N-benzenesulfonylation. This method provides high yields and purity, making it suitable for large-scale production.

The physicochemical properties of N-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-methylbenzene-1-sulfonamide have also been well-characterized. It is a white crystalline solid with a melting point of approximately 150°C and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties facilitate its use in various biological assays and drug formulation studies.

Clinical trials are currently underway to evaluate the safety and efficacy of N-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-methylbenzene-1-sulfonamide in human subjects. Preliminary results from Phase I trials have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects. These findings are encouraging and pave the way for further clinical development.

In conclusion, N-2-(benzenesulfonyl)-2-(thiophen-2-y l)ethyl -4 -m eth y lbe nz ene -1 -s ul fon am ide strong > (CAS No. 896341 -68 -7 ) represents a promising compound in medicinal chemistry with potential applications in treating inflammatory diseases and cancer. Its unique molecular structure, efficient synthesis methods, and favorable physicochemical properties make it an attractive candidate for further research and development. p >

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk